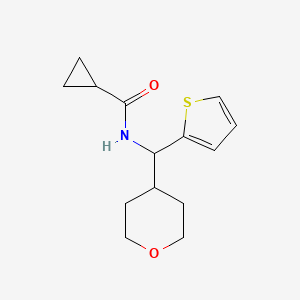

N-((四氢-2H-吡喃-4-基)(噻吩-2-基)甲基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

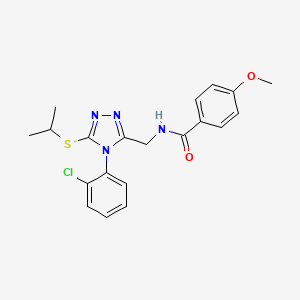

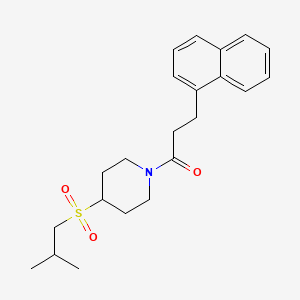

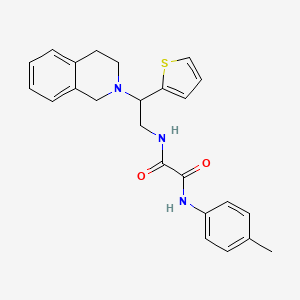

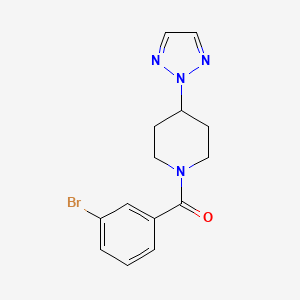

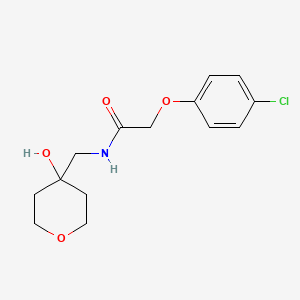

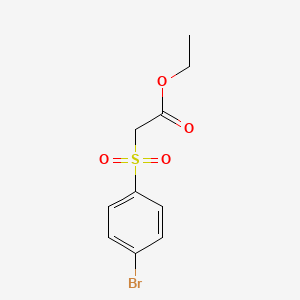

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a cyclopropane ring (a three-membered carbon ring) attached to a carboxamide group. Additionally, it has a tetrahydro-2H-pyran-4-yl group (a six-membered ring containing one oxygen atom) and a thiophen-2-yl group (a five-membered ring containing one sulfur atom) .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the carboxamide group might undergo hydrolysis, and the rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of polar functional groups like carboxamide would likely make it somewhat polar and potentially soluble in polar solvents .科学研究应用

1. 有机合成中的发展

使用改进的 Migita 反应条件进行钯催化的碳-硫键形成,用于合成一种前抗哮喘候选药物,突出了该化合物在复杂有机合成工艺中的实用性 (Norris & Leeman, 2008)。

2. 杂环化合物合成

该化合物已被用于苯并[b]噻吩-2-基-腙酯的合成中,苯并[b]噻吩-2-基-腙酯可作为各种杂环化合物的原料,如吡唑、异恶唑、嘧啶和三嗪衍生物 (Mohareb 等人,2004)。

3. 抗肿瘤应用

它参与具有潜在抗肿瘤活性的杂环衍生物的合成。这些衍生物在体外对各种人癌细胞系显示出高抑制作用 (Shams 等人,2010)。

4. 抗分泌和抗溃疡活性

该化合物的衍生物已被合成并对其抗分泌和抗溃疡活性进行了测试,展示了其在开发新治疗剂方面的潜力 (Aloup 等人,1987)。

5. 抗癌药物开发

该化合物已被用于合成新的吡唑衍生物作为细胞周期激酶的抑制剂,表明其在开发新的抗癌药物中的作用 (Nițulescu 等人,2015)。

6. 微波辅助合成

它已被用于微波辅助合成方法中,表明其适应现代、高效的合成技术 (Hu 等人,2011)。

7. [3+3]环化过程

该化合物在四取代噻吩的合成中发挥作用,证明了其在创新合成策略中的实用性 (Sathishkannan & Srinivasan, 2014)。

8. 开环反应

它已用于专注于环丙烷开环反应的研究中,这在各种合成应用中至关重要 (Yamashita 等人,1995)。

9. 希夫碱配体的合成

涉及该化合物的研究还包括希夫碱配体的合成,希夫碱配体在配位化学和催化中很重要 (Yu 等人,2017)。

作用机制

Target of Action

Similar compounds have been reported to target the κ-opioid receptor (kor) .

Mode of Action

Compounds with similar structures have been reported to act as antagonists at the kor . Antagonists bind to receptors but do not activate them. Instead, they block the receptor and prevent it from binding with other substances.

Biochemical Pathways

Kor antagonists generally work by blocking the action of kappa opioids, which are involved in pain perception, stress response, and mood regulation .

Pharmacokinetics

A similar compound, cym-53093 (btrx-335140), has been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .

Result of Action

Kor antagonists like cym-53093 (btrx-335140) have been reported to show potent efficacy in antagonizing mouse kor agonist-induced prolactin secretion and tail-flick analgesia .

属性

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-14(11-3-4-11)15-13(12-2-1-9-18-12)10-5-7-17-8-6-10/h1-2,9-11,13H,3-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWRFVATUTNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(C2CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)

![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)